Sodium carriomycin

Ionophore Cation transport Mitochondrial assay

Supply of this specific monovalent glycoside polyether ionophore is often unreliable. Sodium carriomycin offers validated K+/Rb+/Na+ transport without Ca2+ interference, lowest class toxicity (LD50 360.3 mg/kg, mouse IV), and patent-verified efficacy against Treponema hyodysenteriae. Bulk custom synthesis available.

Molecular Formula C47H79NaO15
Molecular Weight 907.1 g/mol
CAS No. 66007-89-4
Cat. No. B14462417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium carriomycin
CAS66007-89-4
Molecular FormulaC47H79NaO15
Molecular Weight907.1 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C.[Na+]
InChIInChI=1S/C47H80O15.Na/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39;/h23-42,50-51H,14-22H2,1-13H3,(H,48,49);/q;+1/p-1
InChIKeyZDMPQWOWHLMRKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Carriomycin Procurement Guide


Sodium carriomycin (CAS 66007-89-4), also known as carriomycin monosodium salt, is the sodium salt form of carriomycin, a polyether antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus strain T-42082 [1]. The parent compound carriomycin (CAS 65978-43-0) has the molecular formula C₄₇H₈₀O₁₅, while the sodium salt (CAS 66007-89-4) has the formula C₄₇H₇₉NaO₁₅ with a molecular weight of approximately 907.1 g/mol [2]. Carriomycin belongs to the monovalent glycoside subclass of polyether ionophores, a group characterized by a pseudocyclic backbone structure closed by hydrogen bonding between the carboxylate fragment and OH-13, with an extra sugar-like ring that does not participate in ion trapping [3]. This structural feature distinguishes carriomycin from other polyether antibiotics such as lenoremycin, in which the sugar fragment actively participates in cation complexation [3].

Monovalent glycoside polyether ionophore architecture
K⁺/Na⁺ selective transport; no Ca²⁺ interference
Non-participating sugar moiety (dangling ring G)
Reported toxicity endpoint context in mouse model

Why Sodium Carriomycin Cannot Be Substituted


Polyether ionophore antibiotics are not functionally interchangeable despite their shared ion-transport mechanism. Carriomycin belongs specifically to the monovalent glycoside polyether subclass, which exhibits a structurally distinct ion-trapping architecture compared to non-glycoside monovalent polyethers (e.g., monensin A, nigericin) and divalent polyethers (e.g., lasalocid A) [1][2]. Critically, ¹H-NMR analysis has demonstrated that carriomycin possesses a dangling sugar moiety that does not participate in ion complexation, a feature that directly contrasts with lenoremycin where the sugar fragment actively engages in cation binding [3]. This structural divergence manifests in differentiated cation selectivity profiles, toxicity characteristics, and species-specific antimicrobial spectra that preclude simple substitution without experimental validation. Furthermore, carriomycin has been documented as exhibiting the lowest toxicity among polyether antibiotics in its class, with an LD₅₀ of 360.3 mg/kg (mouse, intravenous) [4]. These class-level distinctions necessitate compound-specific procurement for reproducible research outcomes and validated industrial applications.

Non-glycoside monovalent polyethers

Monensin and nigericin lack the glycoside moiety, which may shift ion-complexation kinetics and limit direct replacement.

Divalent polyethers

Lasalocid A transports Ca²⁺ in addition to monovalent cations; using it introduces confounding Ca²⁺ signals in mitochondrial assays.

Sugar-participating ionophores

Lenoremycin engages its sugar fragment in cation binding, unlike carriomycin; structural divergence alters selectivity profiles.

Sodium Carriomycin Comparative Evidence


K⁺-Selective Transport and Ca²⁺ Exclusion

In a two-phase partition study measuring complexation affinities for metal cations, carriomycin formed complexes more readily with K⁺ than with NH₄⁺, Rb⁺, or Na⁺, while exhibiting no binding affinity for Li⁺ or Cs⁺ [1]. When compared directly to etheromycin under identical experimental conditions, etheromycin displayed a great preference for K⁺ or NH₄⁺ over Na⁺, Li⁺, or Rb⁺ but also showed no binding affinity for Cs⁺ [1]. Both carriomycin and etheromycin efficiently transported K⁺, Rb⁺, and Na⁺ through a CCl₄ barrier but did not carry Ca²⁺ [1]. In functional mitochondrial assays using rat liver mitochondria pre-loaded with cations by valinomycin or monazomycin, carriomycin caused a massive release of K⁺, Rb⁺, or Na⁺, but did not release Li⁺ or Cs⁺ [1]. This cation selectivity pattern differs notably from divalent polyether ionophores such as lasalocid A, which transport Ca²⁺ in addition to monovalent cations [2].

K⁺ transport & Ca²⁺ exclusion
Head-to-head
Carriomycin: K⁺ > NH₄⁺, Rb⁺, Na⁺; no Ca²⁺ transport. Etheromycin: similar monovalent preference; no Ca²⁺. Lasalocid A: transports Ca²⁺ and monovalents.
Supports monovalent cation-selective assay design
Two-phase partition & mitochondrial swelling assays
Ionophore Cation transport Mitochondrial assay Polyether antibiotic

Non-Participating Sugar Moiety vs Lenoremycin

300 MHz ¹H-NMR analysis of carriomycin free acid and its sodium salt revealed that in solution, both forms possess solute conformations almost identical to the solid-state spatial structure of the thallium salt [1]. The backbone forms a pseudocyclic structure closed by hydrogen bonding between the carboxylate fragment and OH-13 [1]. Critically, the extra sugar-like ring G does not participate in ion trapping, and no water molecule participates in the cyclization of either the free acid or the salt [1]. This structural behavior places carriomycin in the class of polyether antibiotics having a dangling sugar moiety (along with A204A and septamycin), in direct contrast to lenoremycin, where the sugar fragment does participate in cation complexation [1]. This structural divergence is expected to influence cation binding kinetics and selectivity, as sugar participation modifies the conformational flexibility and coordination geometry of the ionophore-cation complex.

Sugar moiety participation
Class-level
Carriomycin: sugar ring G does NOT participate in ion trapping. Lenoremycin: sugar fragment DOES participate.
Structural context for ionophore subclass assignment
¹H-NMR solution conformation; solid-state comparison
NMR spectroscopy Molecular conformation Ion complexation Structure-activity relationship

Monovalent Glycoside Polyether Subclass

Fast atom bombardment mass spectrometry (FAB MS) and FAB MS/MS analysis classified carriomycin within the monovalent glycoside polyether subclass, alongside septamycin, BL580 δ, and etheromycin [1]. This subclass is structurally and functionally distinct from two other major classes of polyether antibiotics studied under identical analytical conditions: (1) monovalent polyethers (nigericin and monensin A), which lack the glycoside moiety; and (2) divalent polyethers (lasalocid A), which exhibit Ca²⁺ transport activity [1]. All polyethers containing a β-hemiketal carboxylic acid group—including carriomycin—produced an abundant fragment ion, often the base peak of the spectra, 62 daltons less than the corresponding metal-adduct molecular ion, a characteristic signature absent in polyethers lacking this structural motif [1]. This analytical fingerprint provides definitive compound identification and subclass verification.

Subclass by FAB MS
Class-level
Classified as monovalent glycoside polyether; characteristic M-62 fragment ion signature.
Analytical fingerprint for compound verification
FAB MS/MS metal-adduct analysis
Mass spectrometry Polyether classification Analytical characterization FAB MS

Lowest Toxicity Among Polyethers

According to patent documentation and technical literature, carriomycin has been reported as exhibiting the lowest toxicity among polyether antibiotics [1][2]. The LD₅₀ (median lethal dose) for carriomycin in mice via intravenous administration is 360.3 mg/kg [3]. For comparative context within the polyether ionophore class, monensin (a widely used monovalent polyether ionophore) exhibits an oral LD₅₀ in mice of approximately 70-100 mg/kg, and lasalocid (a divalent polyether) exhibits an oral LD₅₀ of approximately 146 mg/kg in mice [4]. While direct intravenous-to-oral LD₅₀ comparisons require caution due to differing routes of administration, the documented toxicity ranking supports the patent claim that carriomycin possesses a favorable safety margin relative to other polyether ionophores [1]. This lower toxicity profile is particularly significant given that polyether ionophores generally exhibit narrow therapeutic indices.

Acute toxicity (mouse)
Cross-study
LD₅₀ 360.3 mg/kg
Intravenous; oral LD₅₀ 25 g/kg reported
Reported lower acute toxicity in mouse IV model; requires route-context review
Not a safety claim; model-system dependent comparison
Toxicology LD₅₀ Safety pharmacology Polyether ionophore

Swine Dysentery Treatment Efficacy

U.S. Patent No. 4,261,978 and European Patent EP0250134A1 specifically claim carriomycin and physiologically acceptable salts thereof as effective agents for the prophylaxis and treatment of swine dysentery caused by Treponema hyodysenteriae [1][2]. The patent documentation notes that prior therapeutic options—including arsenical compounds, sulfonamides, nitrofurans, and antibiotics such as bacitracin, streptomycin, penicillin, chlortetracycline, oxytetracycline, and tylosin—demonstrated limited effectiveness, often requiring very large dosages that raised toxicity concerns and palatability issues [2]. Carriomycin was identified through research as displaying a marked prophylactic and therapeutic action on swine dysentery that had not been obtained with previously used drugs [1]. This patent-protected indication represents a validated, species-specific application that distinguishes carriomycin from generic polyether ionophores such as monensin and lasalocid, which are primarily employed as coccidiostats and growth promoters in poultry and ruminants [3].

Swine dysentery model
Head-to-head
Patent-reported prophylactic & therapeutic action against T. hyodysenteriae. Prior therapies (arsenicals, sulfonamides, antibiotics) showed limited effectiveness.
Supports swine dysentery model endpoint evaluation
Research model only; not for human therapeutic use
Veterinary medicine Swine dysentery Treponema hyodysenteriae Antimicrobial therapy

Antimicrobial Spectrum: Gram-Positive and Mycoplasma

Carriomycin exhibits antimicrobial activity against Gram-positive bacteria, mycoplasma, yeast, and several fungi (including Piricularia oryzae), while demonstrating no effect against Gram-negative bacteria, Aspergillus, Penicillium, and other fungi [1]. This spectrum profile is characteristic of polyether ionophores but with species-specific variations. For comparative context, carriomycin's antimicrobial spectrum and antibacterial activity were noted to be similar to ampicillin, though oral absorption was reported to be better than ampicillin, with an oral LD₅₀ of 25 g/kg in mice [2]. Additionally, carriomycin demonstrates coccidiostatic activity, positioning it within the broader class of anticoccidial polyether ionophores alongside monensin, salinomycin, and lasalocid [3]. The absence of activity against Gram-negative bacteria is a class-defining feature of polyether ionophores attributable to the outer membrane permeability barrier of Gram-negative organisms.

Antimicrobial spectrum
Cross-study
Active: Gram-positive bacteria, mycoplasma, yeast, P. oryzae. Inactive: Gram-negative bacteria, Aspergillus, Penicillium. Coccidiostatic.
Supports Gram-positive/mycoplasma screening context
Class-defining polyether ionophore profile
Antimicrobial activity MIC Spectrum of activity Mycoplasma

Sodium Carriomycin Application Scenarios


Mitochondrial K⁺/Na⁺ Transport Studies

Researchers studying mitochondrial ion homeostasis and cation transport mechanisms should select carriomycin for experiments requiring specific perturbation of monovalent cation gradients (K⁺, Rb⁺, Na⁺) without confounding Ca²⁺-mediated signaling or permeability transition pore activation. As demonstrated in direct comparative studies, carriomycin efficiently transports K⁺, Rb⁺, and Na⁺ through organic barriers and causes massive release of these cations from mitochondria, but does not transport Ca²⁺ [1]. This contrasts with divalent polyether ionophores such as lasalocid A, which transport Ca²⁺ in addition to monovalent cations [2]. The mitochondrial swelling assay using rat liver mitochondria pre-loaded with cations by valinomycin or monazomycin provides a validated experimental system for assessing carriomycin's cation-selective effects [1].

SAR: Glycoside vs Non-Glycoside Ionophores

Investigators conducting structure-activity relationship (SAR) studies on polyether ionophore antibiotics should utilize carriomycin as a representative member of the monovalent glycoside polyether subclass. FAB MS analysis has definitively classified carriomycin within this subclass, alongside septamycin, BL580 δ, and etheromycin, which are structurally distinct from monovalent polyethers lacking glycoside moieties (nigericin, monensin A) and from divalent polyethers (lasalocid A) [2]. The characteristic M-62 dalton fragment ion produced by carriomycin's β-hemiketal carboxylic acid group provides a reliable analytical marker for compound verification in SAR studies [2]. This subclass-specific procurement ensures experimental consistency when comparing ionophore behavior across structural categories.

Swine Dysentery Prophylaxis and Treatment

Veterinary researchers and pharmaceutical developers working on swine enteric disease models should procure carriomycin for studies targeting Treponema hyodysenteriae infection. U.S. Patent No. 4,261,978 and European Patent EP0250134A1 specifically claim carriomycin and its physiologically acceptable salts as effective agents for the prophylaxis and treatment of swine dysentery [3][4]. The patent documentation establishes that carriomycin displays a marked prophylactic and therapeutic action on swine dysentery that was not obtained with previously evaluated drugs including arsenical compounds, sulfonamides, nitrofurans, and multiple antibiotics [3]. This patent-validated indication provides a defined experimental framework for in vivo efficacy and pharmacokinetic studies in porcine models.

Selective Gram-Positive and Mycoplasma Screening

Microbiologists screening for antimicrobial agents with selective activity against Gram-positive bacteria, mycoplasma, and specific fungi should select carriomycin for its defined spectrum of activity. Carriomycin is active against Gram-positive bacteria, mycoplasma, yeast, and Piricularia oryzae, but exhibits no effect against Gram-negative bacteria, Aspergillus, and Penicillium [5]. This selectivity profile minimizes confounding activity against Gram-negative commensals and reduces off-target fungal inhibition in complex microbial community assays. The compound's coccidiostatic activity [5] further extends its utility to anticoccidial screening programs and comparative polyether ionophore efficacy studies.

Application
Selection Property
Validation Focus
Mitochondrial cation transport research
Monovalent cation selectivity; no Ca²⁺ transport
K⁺/Na⁺ flux assays; Ca²⁺-independent endpoint verification
Polyether ionophore SAR studies
Monovalent glycoside subclass; M-62 fragment marker
Structural classification by FAB MS; glycoside participation verification
Swine dysentery model research
Patent-reported efficacy in T. hyodysenteriae challenge models
In vivo porcine model endpoint validation
Gram-positive & mycoplasma antimicrobial screening
Defined spectrum (Gram-positive, mycoplasma, yeast; no Gram-negative)
MIC/spectrum verification in target organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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